2-cyclopropyl-4-(difluoromethyl)-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine
Description
2-cyclopropyl-4-(difluoromethyl)-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core with three distinct substituents:
- Position 2: A cyclopropyl group, enhancing steric rigidity and metabolic stability.
- Position 4: A difluoromethyl group, influencing electronic properties and resistance to oxidative metabolism.
- Position 6: A piperazine-linked 5-methylpyrazolo[1,5-a]pyrimidin-7-yl moiety, contributing to receptor-binding specificity.
Properties
IUPAC Name |
7-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N7/c1-12-10-17(28-15(23-12)4-5-22-28)27-8-6-26(7-9-27)16-11-14(18(20)21)24-19(25-16)13-2-3-13/h4-5,10-11,13,18H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVYNQMHMGFOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-4-(difluoromethyl)-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activities, with a focus on its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 385.4 g/mol. Its structure features a pyrimidine core substituted with a cyclopropyl group, difluoromethyl group, and a piperazine moiety linked to a pyrazolo[1,5-a]pyrimidine derivative.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine and pyrazole derivatives. The synthetic pathways often include the formation of key intermediates through nucleophilic substitutions and cyclization reactions.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor activity. For example, compounds similar to this compound have shown promising results against various cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, particularly in breast cancer models such as MCF-7 and MDA-MB-231 .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases associated with tumor progression. Pyrazole derivatives have been documented to inhibit BRAF(V600E) and EGFR pathways, which are critical in several cancers . The presence of the piperazine ring may also enhance the binding affinity to these targets.
Anti-inflammatory and Antibacterial Activities
In addition to antitumor properties, pyrazolo derivatives have been reported to possess anti-inflammatory and antibacterial effects. They can modulate inflammatory pathways and exhibit activity against various bacterial strains, making them candidates for further therapeutic exploration .
Case Studies
Comparison with Similar Compounds
Pyrimidine-Based NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors)
highlights pyrimidine-catechol-diether derivatives (e.g., compounds XIII , XIV ) and benzylated pyrimidines (e.g., XVII , XX ) as anti-HIV agents . Key differences include:
- Substitution Patterns : The target compound’s piperazine-pyrazolopyrimidine substituent at position 6 contrasts with catechol-diether or benzyl groups in NNRTIs. This likely alters binding to reverse transcriptase pockets.
- Fluorine Content: The difluoromethyl group at position 4 may improve metabolic stability compared to non-fluorinated analogues.
Table 1: Comparison with NNRTI Pyrimidines
Piperazine-Linked Pyrazolopyrimidine Derivatives
and describe compounds such as 2-(4-cyclopropyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one . Key distinctions include:
- Core Heterocycle: The target compound retains a pyrimidine core, while analogues in feature fused pyrido/pyrazino systems (e.g., 4H-pyrido[1,2-a]pyrimidin-4-one).
- Substituent Flexibility : The hydroxyethyl group in piperazine () may enhance solubility, whereas the target’s difluoromethyl group prioritizes lipophilicity and metabolic resistance.
Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
lists 5-chloro-N-[(1R)-1,2-dimethylpropyl]-6-(5-fluoro-4-pyrimidinyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 821023-54-5) . Differences include:
Table 2: Substituent Impact on Pharmacokinetics
| Compound | Key Substituent | Metabolic Stability | Solubility |
|---|---|---|---|
| Target Compound | Difluoromethyl | High | Moderate |
| CAS 821023-54-5 | 5-Fluoro-pyrimidinyl | Moderate | Low |
| Compound | Hydroxyethyl-piperazine | Moderate | High |
Structure-Activity Relationship (SAR) Insights
- Pyrimidine Core : Essential for scaffold integrity; substitutions at positions 2, 4, and 6 dictate target selectivity.
- Piperazine Linker : Facilitates interaction with charged or polar receptor residues, as seen in ’s kinase-targeting derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
